Corynecin III

Übersicht

Beschreibung

Corynecin III ist eine natürlich vorkommende antibiotische Verbindung, die von dem Bakterium Corynebacterium hydrocarboclastus produziert wirdThis compound zeigt ein breites antibakterielles Spektrum, ist aber im Vergleich zu Chloramphenicol weniger potent .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird von Corynebacterium hydrocarboclastus biosynthetisiert. Die Produktion beinhaltet die Einarbeitung von Aminosäuren wie Threonin, Homoserin und Methionin in die Propionylgruppe von Corynecin II. Insbesondere die Isobutyryl-Gruppe von this compound wird über α-Ketoisovalerat von L-Valin abgeleitet .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Kultivierung von Corynebacterium hydrocarboclastus in einer kontrollierten Umgebung. Die Zugabe von bestimmten Aminosäuren zum Kulturmedium kann die Produktionsausbeute erhöhen. Der Prozess umfasst Fermentations-, Extraktions- und Reinigungsschritte, um this compound aus der Kulturbrühe zu isolieren .

Wissenschaftliche Forschungsanwendungen

Corynecin III hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung biosynthetischer Pfade und der Antibiotikasynthese verwendet.

Biologie: Untersucht wegen seiner antibakteriellen Eigenschaften und seines potenziellen Einsatzes bei der Bekämpfung bakterieller Infektionen.

Medizin: Untersucht wegen seines therapeutischen Potenzials, obwohl es weniger potent ist als Chloramphenicol.

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Referenzverbindung in der antimikrobiellen Forschung eingesetzt

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch die Hemmung der Proteinsynthese in Bakterien. Es bindet an das bakterielle Ribosom und verhindert die Bildung von Peptidbindungen, wodurch die Proteinproduktion gestoppt wird. Dieser Mechanismus ähnelt dem von Chloramphenicol, obwohl this compound weniger potent ist .

Wirkmechanismus

Target of Action

Corynecin III is a chloramphenicol-like antibiotic originally isolated from Corynebacterium . It inhibits the growth of both Gram-positive and Gram-negative bacteria, including S. faecalis, S. aureus, B. subtilis, E. coli, P. aeruginosa, P. vulgaris, S. sonnei, S. typhosa, and K. pneumoniae . Thus, its primary targets are bacterial cells.

Mode of Action

Given its similarity to chloramphenicol, it is likely that this compound inhibits bacterial protein synthesis by binding to the 50s subunit of the bacterial ribosome, thereby preventing peptide bond formation .

Biochemical Pathways

This compound is produced by Corynebacterium hydrocarboclastus through the incorporation of amino acids and α-ketobutyric acid into the propionyl group of Corynecin II . The isobutyryl group of this compound is derived from L-valine via α-ketoisovalerate . This suggests that this compound affects the biochemical pathways involving these amino acids and their metabolites.

Result of Action

This compound exhibits a broad antibacterial spectrum similar to chloramphenicol, but is less potent against both Gram-positive and Gram-negative bacteria . Its action results in the inhibition of bacterial growth, thereby aiding in the control of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids in the culture medium can increase the production of this compound Additionally, the pH, temperature, and nutrient availability in the environment could potentially affect the stability and efficacy of this compound

Biochemische Analyse

Biochemical Properties

Corynecin III interacts with various biomolecules in biochemical reactions. For instance, it has been suggested that the isobutyryl group of this compound is derived from L-valine via α-ketoisovalerate . This indicates that this compound may interact with enzymes involved in amino acid metabolism.

Cellular Effects

As a chloramphenicol-like antibiotic, this compound may inhibit protein synthesis by binding to the bacterial ribosome .

Molecular Mechanism

Given its structural similarity to chloramphenicol, it may exert its effects by binding to the bacterial ribosome and inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

It is known that the production of this compound can be increased by the addition of certain amino acids to the culture medium .

Metabolic Pathways

This compound is involved in complex metabolic pathways. It has been suggested that the isobutyryl group of this compound is derived from L-valine via α-ketoisovalerate , indicating that it may be involved in amino acid metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Corynecin III is biosynthesized by Corynebacterium hydrocarboclastus. The production involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II. Specifically, the isobutyryl group of this compound is derived from L-valine via α-ketoisovalerate .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Corynebacterium hydrocarboclastus in a controlled environment. The addition of specific amino acids to the culture medium can enhance the production yield. The process includes fermentation, extraction, and purification steps to isolate this compound from the culture broth .

Analyse Chemischer Reaktionen

Reaktionstypen

Corynecin III unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können ihre funktionellen Gruppen verändern.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Acylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und methanolische Salzsäure werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloramphenicol: Ein starkes Antibiotikum mit ähnlicher Struktur, aber höherer Potenz.

Corynecin I, II, IV und V: Andere Mitglieder der Corynecin-Familie mit unterschiedlichen antibakteriellen Spektren und Potenzen.

Einzigartigkeit

Corynecin III ist einzigartig aufgrund seines spezifischen biosynthetischen Pfades, der L-Valin und α-Ketoisovalerat beinhaltet. Seine strukturelle Ähnlichkeit mit Chloramphenicol, aber geringere Potenz machen es zu einer interessanten Verbindung für vergleichende Studien in der Antibiotikaforschung .

Eigenschaften

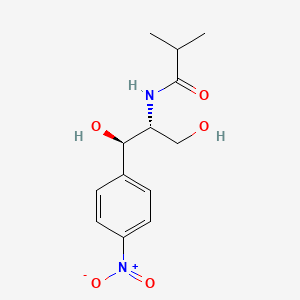

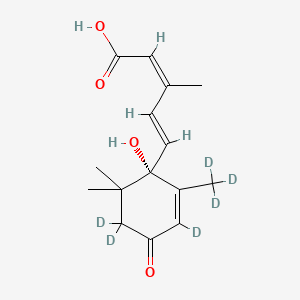

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVSPMUTLUQHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877272 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-95-8 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

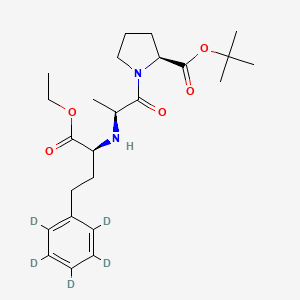

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of the isobutyryl group found in Corynecin III?

A1: The research suggests that the isobutyryl group of this compound is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into this compound, suggesting a biosynthetic pathway involving α-ketoisovalerate [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)